![molecular formula C7H9N3O3 B2360948 2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid CAS No. 923112-86-1](/img/structure/B2360948.png)

2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

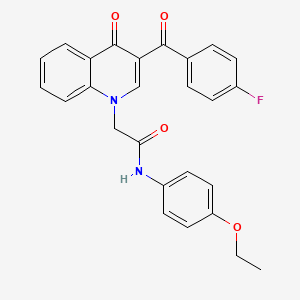

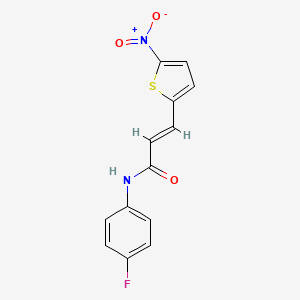

“2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid” is a chemical compound with the CAS Number: 923112-86-1 . It has a molecular weight of 183.17 . The IUPAC name for this compound is [(4-methoxy-2-pyrimidinyl)amino]acetic acid .

Molecular Structure Analysis

The InChI code for “2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid” is 1S/C7H9N3O3/c1-13-5-2-3-8-7(10-5)9-4-6(11)12/h2-3H,4H2,1H3,(H,11,12)(H,8,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid” is a powder that is stored at room temperature .Scientific Research Applications

- 2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid has been investigated as a potent inhibitor of NOS2 (iNOS) in vitro . Nitric oxide synthases play a crucial role in the production of nitric oxide, which has diverse physiological functions. Inhibition of NOS2 may have implications in various disease contexts.

- A molecular simulation study revealed that compound 13 (which corresponds to 2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid ) exhibited potent in vitro antipromastigote activity. It demonstrated a favorable binding pattern in the active site of LmPTR1 , characterized by a lower binding free energy . Leishmaniasis is a parasitic disease, and targeting LmPTR1 could be therapeutically relevant.

- Researchers have explored intramolecular cyclization reactions involving 2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid to create novel derivatives. These derivatives may have diverse biological activities, including antinociceptive effects . Antinociceptives are substances that alleviate pain.

- The compound serves as a pharmaceutical intermediate in synthetic pathways. Its unique structure may contribute to the synthesis of other bioactive molecules or drug candidates .

- Computational studies have employed 2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid in molecular simulations. Understanding its interactions with target proteins aids in rational drug design and optimization .

Inhibition of Nitric Oxide Synthase (NOS2):

Antipromastigote Activity Against Leishmania:

Intramolecular Cyclization and Derivatives:

Pharmaceutical Intermediates:

Molecular Modeling and Drug Design:

Safety and Hazards

properties

IUPAC Name |

2-[(4-methoxypyrimidin-2-yl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-13-5-2-3-8-7(10-5)9-4-6(11)12/h2-3H,4H2,1H3,(H,11,12)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMJNSLLAKWMPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360871.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone](/img/structure/B2360875.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2360877.png)

![Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2360879.png)

![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2360883.png)

![Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate](/img/structure/B2360887.png)

![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2360888.png)